molecular formula C23H26OS B14664246 Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- CAS No. 50592-51-3

Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl-

Katalognummer: B14664246
CAS-Nummer: 50592-51-3
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: DJPZTHCPTYZSHM-HNENSFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring a butylthio group and two phenyl groups attached to the cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- typically involves the reaction of cyclohexanone with butylthiol and diphenylmethane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The butylthio group and phenyl rings may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler analog without the butylthio and phenyl groups.

    Cyclohexanol: The reduced form of cyclohexanone.

    Diphenylmethane: A related compound with two phenyl groups attached to a methane carbon.

Uniqueness

Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is unique due to the presence of the butylthio group and two phenyl groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

50592-51-3

Molekularformel

C23H26OS

Molekulargewicht

350.5 g/mol

IUPAC-Name

(6Z)-6-(butylsulfanylmethylidene)-2,2-diphenylcyclohexan-1-one

InChI

InChI=1S/C23H26OS/c1-2-3-17-25-18-19-11-10-16-23(22(19)24,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,18H,2-3,10-11,16-17H2,1H3/b19-18-

InChI-Schlüssel

DJPZTHCPTYZSHM-HNENSFHCSA-N

Isomerische SMILES

CCCCS/C=C\1/CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCCCSC=C1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.